Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science . This particular compound features a unique combination of functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The process is tolerant to various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts . These methods are designed to optimize yield and efficiency while maintaining functional group compatibility . The use of oxidants such as tert-butylhydroperoxide (TBHP) is common in these reactions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and imidazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazole compounds .
Scientific Research Applications
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with similar structural features.
1-Carboxymethylmetronidazole: Known for its antimicrobial properties.
Uniqueness
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H15ClN4O2S |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C15H15ClN4O2S/c1-19-13-8-11(16)10(14(21)22-2)7-12(13)18-15(19)23-6-5-20-4-3-17-9-20/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
IYNUBVXXXNYGOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)Cl)C(=O)OC)N=C1SCCN3C=CN=C3 |
Origin of Product |
United States |
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